S1R Binding Affinity: AB21 Oxalate Compared to S1RA (E-52862)
AB21 oxalate demonstrates S1R binding affinity comparable to the clinically advanced S1R antagonist S1RA (E-52862, currently in Phase II trials), with a Ki of 13 nM for AB21 versus 17 nM for S1RA [1]. This places AB21 within the same potency range as a development-stage clinical candidate, yet AB21 is available as a research tool without the material transfer restrictions often associated with clinical compounds .
| Evidence Dimension | S1R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | S1RA (E-52862): Ki = 17 nM |
| Quantified Difference | AB21 exhibits 1.3-fold higher S1R binding affinity |
| Conditions | Radioligand binding assay using human S1R |
Why This Matters
AB21 offers S1R binding potency comparable to a clinical-stage compound while providing unrestricted research access and a distinct selectivity profile suitable for mechanistic studies.
- [1] Dichiara M, et al. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem Neurosci. 2023;14(10):1845-1858. View Source
